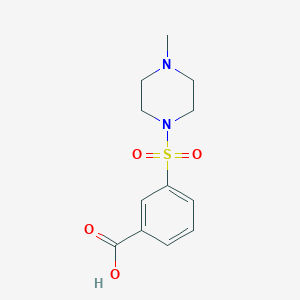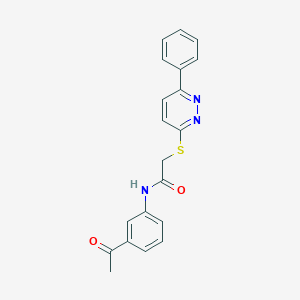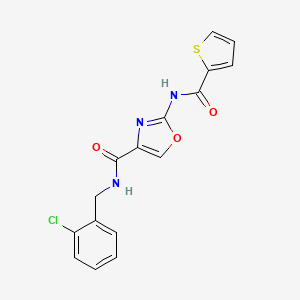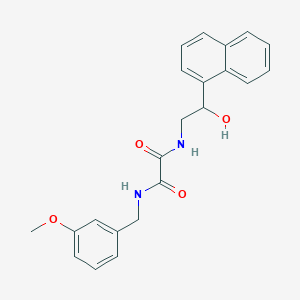
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoesäure
Übersicht
Beschreibung
“3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 380339-63-9 . It has a molecular weight of 284.34 and is typically in powder form . The IUPAC name for this compound is 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include reactions with sulfuric acid at 70°C, hydrazine with methanol at 65°C for 8 hours, and acetic acid with methanol at 120°C for 0.5 hours under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomforschung als biochemisches Werkzeug eingesetzt. Sie hilft bei der Untersuchung der Proteinexpression, -modifikation und -funktion innerhalb eines bestimmten Proteoms. Durch die Interaktion mit Proteinen oder als Baustein für komplexere Moleküle kann sie zur Identifizierung von Proteinfunktionen und zum Verständnis ihrer Wechselwirkungen beitragen .
Pharmazeutisches Zwischenprodukt
Es dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Beispielsweise ist es an der Herstellung von 1-(4-Methoxyphenyl)-4-methylpiperazin beteiligt, das ein wichtiges Zwischenprodukt für Medikamente wie Ofloxacin, Rifampicin, Clozapin, Sildenafil, Trifluoperazin und Zopiclon ist .
Antibakterielle Aktivität
Der Strukturbaustein dieser Verbindung findet sich in Molekülen, die antibakterielle Aktivität zeigen. Es wurde gezeigt, dass Derivate dieser Verbindung das Bakterienwachstum hemmen können, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .
Enzyminhibition
Diese Verbindung ist mit Molekülen verwandt, die auf ihre Fähigkeit zur Hemmung von Enzymen untersucht wurden. So wurden Derivate in molekularen Docking-Simulationen verwendet, um ihr Potenzial als Enzyminhibitoren zu untersuchen, insbesondere mit dem Ziel auf bakterielle Oxidoreduktase-Enzyme .
Kristallographische Studien
Im Bereich der Kristallographie wurden Derivate dieser Verbindung verwendet, um die Kristallstruktur von Enzymen wie Phosphodiesterase 10A (PDE10A) zu untersuchen. Das Verständnis dieser Strukturen ist für die Medikamentenentwicklung entscheidend, da es die Identifizierung von Liganden ermöglicht, die die Enzymaktivität modulieren können .
Antitumor- und Antimykotische Aktivität
Verbindungen, die die 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoesäure-Gruppierung enthalten, wurden synthetisiert und auf ihre Antitumor- und Antimykotische Aktivität untersucht. Diese Studien sind Teil der laufenden Forschung, um neue Behandlungen für Krebs und Pilzinfektionen zu finden .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSNPXBBRHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380339-63-9 | |
| Record name | 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)




![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2584602.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)

